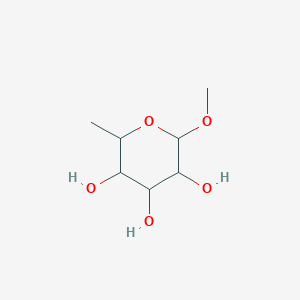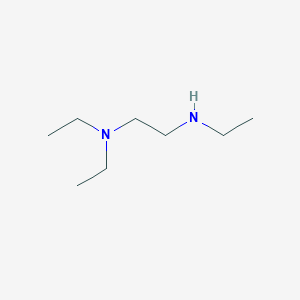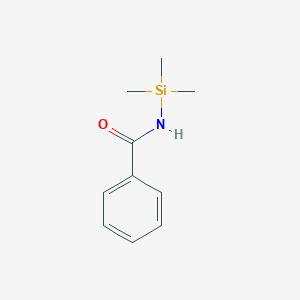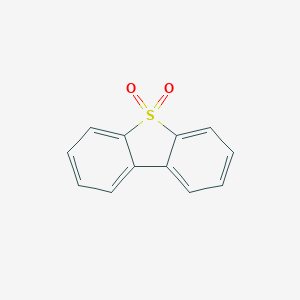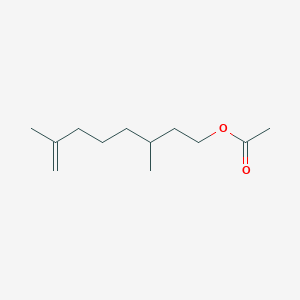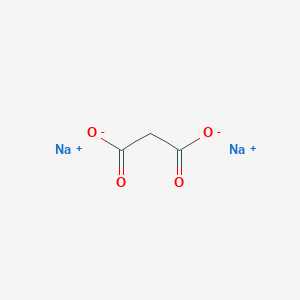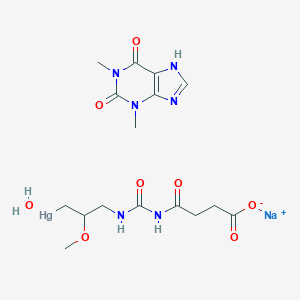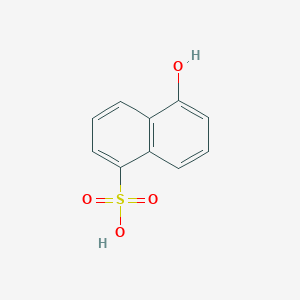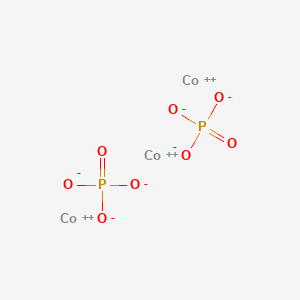
Cobalt(II) phosphate
Overview
Description
Cobalt(II) phosphate is a chemical compound composed of cobalt, phosphorus, and oxygen. It is a white powder and is used in a variety of applications. This compound has been studied extensively in recent years due to its potential applications in the biomedical field.
Scientific Research Applications
Electrocatalysis : Cobalt phosphate is considered an active catalyst for oxygen evolution reactions in neutral or near-neutral pH media. It has been investigated for its electrocatalytic properties, particularly in alkaline media, despite challenges like poor intrinsic electrical conductivity and a tendency to aggregate. An in situ-formed cobalt phosphate decorated with N-doped graphitic carbon, prepared using metal–organic frameworks, showed high activity as an OER catalyst in alkaline media (Zhou et al., 2017).
Open-framework Structures : Cobalt phosphates have been used to create novel three-dimensional open-framework structures, similar to zeolites, that could have applications in various fields, including catalysis and material science (Natarajan et al., 2000).
Photoelectrochemical Water Oxidation : Cobalt phosphate-modified nanocrystalline TiO2 films significantly enhance activity for photoelectrochemical (PEC) water oxidation. The linked cobalt(II) ions on the TiO2 surface capture photogenerated holes effectively, thereby improving PEC performance (Liu et al., 2013).
Oxidative Stress Studies : Cobalt(II) phosphate has been studied for its effects on oxidative stress in biological systems, particularly in the context of lung toxicity. It is shown to generate reactive oxidant species in lung tissue, leading to oxidative damage (Lewis et al., 1991).
Water Splitting Catalysts : It forms an oxygen-evolving catalyst in neutral water containing phosphate and Co2+, facilitating the storage of solar energy through water splitting. This catalyst operates in neutral water under ambient conditions (Kanan & Nocera, 2008).
Self-Healing Catalyst : Cobalt-phosphate water-oxidizing catalyst exhibits self-healing properties, with phosphate playing a crucial role in the repair mechanism. This finding has implications for the development of more resilient catalytic materials (Lutterman et al., 2009).
Environmental Sensing and Monitoring : Cobalt phosphate-based microelectrodes have been developed for in situ monitoring of phosphate in environmental applications, such as biological treatment processes and eutrophication monitoring. These microelectrodes exhibit excellent selectivity and sensitivity (Lee et al., 2009).
Nanoscale Structures : The formation of ammonium this compound has been utilized to synthesize unique nanoscale structures like 3D triangular prisms, which could have potential applications in photocatalysis and other fields (Kou et al., 2011).
Pattern Formation Studies : Studies on cobalt phosphate Liesegang patterns have been conducted to understand the formation of complex, multi-component precipitates. These studies have applications in materials science and crystallography (Karam et al., 2012).
Hydrothermal Synthesis and Crystal Structure Analysis : Novel cobalt phosphates with unique structural properties have been synthesized using hydrothermal methods, providing insights into the design of new materials with specific functionalities (Guo & Liu, 2005).
Mechanism of Action
Target of Action
Cobalt(II) phosphate primarily targets the biochemical pathways involved in ionic conduction and ion exchange . It is also known to interact with phosphate anions . The cobalt ions in the compound occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio .
Mode of Action
This compound interacts with its targets through its unique crystallographic structure . The compound forms a 3D framework where phosphate anions of formulation [PO3]n n− (n tends to infinity) develop into long chains of PO4 tetrahedra linked together by CoO6 octahedra . This structure allows the compound to exhibit various physical performances, particularly in relation to ionic conduction and ion exchange .
Biochemical Pathways
The compound’s interaction with biochemical pathways is primarily related to its ionic conduction and ion exchange properties . These properties are influenced by the compound’s crystallographic structure, which includes cobalt ions and phosphate anions . The compound’s ability to conduct ions and facilitate ion exchange can affect various biochemical processes, although the specific pathways and downstream effects may vary depending on the context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound isinsoluble in water , which could impact its bioavailability
Result of Action
The primary result of this compound’s action is its ability to facilitate ionic conduction and ion exchange . These properties can have various molecular and cellular effects, depending on the specific context and application. For instance, the compound has been used in the manufacture of cathodes of rechargeable lithium-ion batteries due to its ionic conduction properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ionic conduction and ion exchange properties can be affected by the presence of monovalent cations . Additionally, the compound is relatively stable in air and is more stable in environments with lower humidity . Its solubility can also be influenced by the pH of the environment .
Safety and Hazards
Cobalt(II) phosphate is harmful if swallowed . It causes skin irritation and may cause an allergic skin reaction . It causes serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing cancer .
Future Directions
Biochemical Analysis
Biochemical Properties
Cobalt(II) phosphate has been found to play a role in photocatalytic H2 evolution reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reaction in which this compound is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways in which this compound is involved can vary depending on the biochemical context.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
cobalt(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893875 | |
| Record name | Cobalt orthophosphate (Co3(PO4)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13455-36-2 | |
| Record name | Cobaltous phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt orthophosphate (Co3(PO4)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALTOUS PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of cobalt(II) phosphate influence its properties?
A1: this compound commonly exhibits tetrahedral coordination of phosphate (PO4) units around the cobalt(II) ions. This arrangement leads to the formation of various structures, including layered, chain-like, and open-framework structures. These structural variations directly impact properties such as ion exchange capacity, catalytic activity, and magnetic behavior. [, , , ]
Q2: Does this compound display any interesting spectroscopic features?
A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in UV-Vis spectroscopy, it shows absorption bands related to d-d electronic transitions in cobalt(II) ions, often resulting in vibrant colors ranging from purple to blue. []
Q3: How does this compound interact with other materials?
A3: The compatibility of this compound with other materials depends on the specific application and conditions. For example, it can be incorporated into composite materials for specific functionalities. Notably, studies have investigated its use in conjunction with titanium dioxide (TiO2) for photocatalytic applications. []
Q4: Does this compound exhibit catalytic activity?
A4: Yes, this compound has shown promising catalytic activity in various reactions. For instance, a tetranuclear this compound complex has demonstrated exceptional efficiency as a catalyst for electrochemical water oxidation under alkaline conditions. []
Q5: What influences the catalytic activity of this compound?
A5: Factors such as the coordination environment of cobalt(II) ions, the presence of structural defects, and the overall structure play a crucial role in determining the catalytic activity and selectivity of this compound. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to gain insights into the electronic structure, bonding, and reactivity of this compound complexes. These studies contribute to understanding reaction mechanisms and designing improved catalysts. []
Q7: What are some common methods for synthesizing this compound?
A7: Several synthetic routes exist, including hydrothermal synthesis, solid-state reactions, and precipitation methods. Hydrothermal synthesis, often employing organic templates, has proven particularly successful in obtaining cobalt(II) phosphates with tailored structures. [, , , ]
Q8: Can the structure of this compound be modified?
A8: Yes, structural modifications can be achieved by varying the synthesis conditions, such as temperature, pH, and the use of different templates or precursors. These modifications allow for fine-tuning the properties of this compound for specific applications. [, , , ]
Q9: What are the potential applications of this compound?
A9: this compound finds applications in diverse fields, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
